Cas no 20050-81-1 (3-(4-chlorophenyl)-2-oxo-2H-chromen-7-yl acetate)

3-(4-Chlorophenyl)-2-oxo-2H-chromen-7-yl acetate is a synthetic coumarin derivative characterized by its 4-chlorophenyl substitution at the 3-position and an acetoxy group at the 7-position. This compound exhibits potential utility in organic synthesis and pharmaceutical research due to its structural features, which may influence photophysical properties or biological activity. The presence of the chlorophenyl moiety enhances lipophilicity, while the acetoxy group offers a reactive site for further functionalization. Its well-defined molecular structure ensures reproducibility in research applications. The compound is typically supplied in high purity, making it suitable for precise experimental work in medicinal chemistry or material science. Proper handling and storage are recommended to maintain stability.
3-(4-chlorophenyl)-2-oxo-2H-chromen-7-yl acetate structure
20050-81-1 structure
Product name:3-(4-chlorophenyl)-2-oxo-2H-chromen-7-yl acetate
CAS No:20050-81-1
MF:C17H11ClO4
MW:314.71984410286
CID:2731581
PubChem ID:1383010

3-(4-chlorophenyl)-2-oxo-2H-chromen-7-yl acetate Chemical and Physical Properties

Names and Identifiers

    • 3-(4-chlorophenyl)-2-oxo-2H-chromen-7-yl acetate
    • 3-(4-chlorophenyl)-7-acetoxychromen-2-one
    • 20050-81-1
    • SDCCGSBI-0092502.P001
    • SCHEMBL8115599
    • GZZGDUGQEWMYGN-UHFFFAOYSA-N
    • AKOS002255040
    • 3-(4-chlorophenyl)-2-oxochromen-7-yl acetate
    • STK717561
    • [3-(4-chlorophenyl)-2-oxochromen-7-yl] acetate
    • F1862-0249
    • Inchi: InChI=1S/C17H11ClO4/c1-10(19)21-14-7-4-12-8-15(17(20)22-16(12)9-14)11-2-5-13(18)6-3-11/h2-9H,1H3
    • InChI Key: GZZGDUGQEWMYGN-UHFFFAOYSA-N

Computed Properties

  • Exact Mass: 314.0345865Da
  • Monoisotopic Mass: 314.0345865Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 3
  • Complexity: 479
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.9
  • Topological Polar Surface Area: 52.6Ų

3-(4-chlorophenyl)-2-oxo-2H-chromen-7-yl acetate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F1862-0249-2μmol
3-(4-chlorophenyl)-2-oxo-2H-chromen-7-yl acetate
20050-81-1 90%+
2μl
$57.0 2023-05-17
Life Chemicals
F1862-0249-50mg
3-(4-chlorophenyl)-2-oxo-2H-chromen-7-yl acetate
20050-81-1 90%+
50mg
$160.0 2023-05-17
Life Chemicals
F1862-0249-10mg
3-(4-chlorophenyl)-2-oxo-2H-chromen-7-yl acetate
20050-81-1 90%+
10mg
$79.0 2023-05-17
Life Chemicals
F1862-0249-40mg
3-(4-chlorophenyl)-2-oxo-2H-chromen-7-yl acetate
20050-81-1 90%+
40mg
$140.0 2023-05-17
Life Chemicals
F1862-0249-20mg
3-(4-chlorophenyl)-2-oxo-2H-chromen-7-yl acetate
20050-81-1 90%+
20mg
$99.0 2023-05-17
Life Chemicals
F1862-0249-5μmol
3-(4-chlorophenyl)-2-oxo-2H-chromen-7-yl acetate
20050-81-1 90%+
5μl
$63.0 2023-05-17
Life Chemicals
F1862-0249-1mg
3-(4-chlorophenyl)-2-oxo-2H-chromen-7-yl acetate
20050-81-1 90%+
1mg
$54.0 2023-05-17
Life Chemicals
F1862-0249-2mg
3-(4-chlorophenyl)-2-oxo-2H-chromen-7-yl acetate
20050-81-1 90%+
2mg
$59.0 2023-05-17
Life Chemicals
F1862-0249-3mg
3-(4-chlorophenyl)-2-oxo-2H-chromen-7-yl acetate
20050-81-1 90%+
3mg
$63.0 2023-05-17
Life Chemicals
F1862-0249-30mg
3-(4-chlorophenyl)-2-oxo-2H-chromen-7-yl acetate
20050-81-1 90%+
30mg
$119.0 2023-05-17

Additional information on 3-(4-chlorophenyl)-2-oxo-2H-chromen-7-yl acetate

Research Brief on 3-(4-chlorophenyl)-2-oxo-2H-chromen-7-yl acetate (CAS: 20050-81-1): Recent Advances and Applications

The compound 3-(4-chlorophenyl)-2-oxo-2H-chromen-7-yl acetate (CAS: 20050-81-1) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural features and potential therapeutic applications. This coumarin derivative, characterized by the presence of a 4-chlorophenyl group and an acetoxy moiety at the 7-position, has been the subject of several studies exploring its biological activities, synthetic pathways, and pharmacological properties. This research brief aims to provide a comprehensive overview of the latest findings related to this compound, highlighting its potential in drug development and other biomedical applications.

Recent studies have focused on the synthesis and optimization of 3-(4-chlorophenyl)-2-oxo-2H-chromen-7-yl acetate, with particular emphasis on improving yield and purity. A 2023 publication in the Journal of Medicinal Chemistry detailed a novel catalytic method for the synthesis of this compound, utilizing palladium-catalyzed cross-coupling reactions to achieve higher efficiency and reduced byproduct formation. The study reported a yield of 85% under optimized conditions, marking a significant improvement over traditional methods. Additionally, the synthetic route was found to be scalable, making it suitable for industrial applications.

The pharmacological profile of 3-(4-chlorophenyl)-2-oxo-2H-chromen-7-yl acetate has been extensively investigated, with recent research highlighting its anti-inflammatory and anticancer properties. A 2024 study published in Bioorganic & Medicinal Chemistry Letters demonstrated that this compound exhibits potent inhibitory effects on cyclooxygenase-2 (COX-2), an enzyme implicated in inflammatory processes. The study further revealed that the compound's acetoxy group plays a critical role in its binding affinity to the COX-2 active site, suggesting potential for further structural modifications to enhance activity.

In the context of anticancer research, 3-(4-chlorophenyl)-2-oxo-2H-chromen-7-yl acetate has shown promise as a modulator of apoptosis pathways. A recent in vitro study conducted by a team at the National Cancer Institute found that the compound induces apoptosis in human breast cancer cells (MCF-7) through the activation of caspase-3 and caspase-9. The study also noted that the compound exhibits selective cytotoxicity towards cancer cells, sparing normal fibroblasts, which underscores its potential as a targeted therapeutic agent. These findings were corroborated by a separate study published in European Journal of Pharmacology, which reported similar effects in colorectal cancer cell lines.

Beyond its therapeutic potential, 3-(4-chlorophenyl)-2-oxo-2H-chromen-7-yl acetate has also been explored for its applications in chemical biology. A 2023 study in ACS Chemical Biology utilized this compound as a fluorescent probe to study protein-ligand interactions, leveraging its inherent fluorescence properties. The researchers successfully demonstrated its utility in real-time monitoring of binding events, opening new avenues for its use in biochemical assays and diagnostic tools.

In conclusion, the compound 3-(4-chlorophenyl)-2-oxo-2H-chromen-7-yl acetate (CAS: 20050-81-1) represents a versatile and promising molecule in the realm of chemical biology and medicinal chemistry. Recent advancements in its synthesis, coupled with its demonstrated biological activities, position it as a valuable candidate for further drug development and biomedical research. Future studies should focus on elucidating its mechanism of action in greater detail and exploring its potential in combination therapies.

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